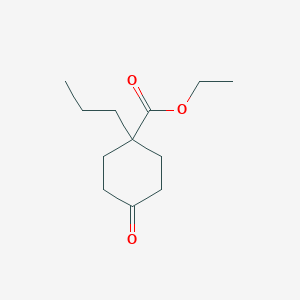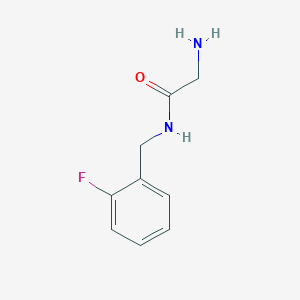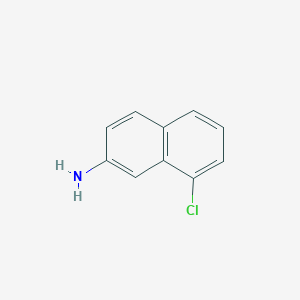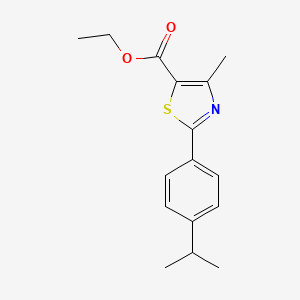
2-Morpholino-5-(trifluoromethyl)benzoic acid
Vue d'ensemble
Description
2-Morpholino-5-(trifluoromethyl)benzoic acid is an organic compound with the molecular formula C12H12F3NO3 It is characterized by the presence of a morpholine ring and a trifluoromethyl group attached to a benzoic acid core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Morpholino-5-(trifluoromethyl)benzoic acid typically involves the following steps:
-
Formation of the Benzoic Acid Core: : The starting material, 2,5-dibromobenzoic acid, undergoes a nucleophilic substitution reaction with morpholine. This reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
-
Introduction of the Trifluoromethyl Group: : The trifluoromethyl group is introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. This step involves the reaction of the morpholino-substituted benzoic acid with a trifluoromethylboronic acid or its ester in the presence of a palladium catalyst and a base like potassium phosphate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-Morpholino-5-(trifluoromethyl)benzoic acid can undergo various chemical reactions, including:
-
Oxidation: : The compound can be oxidized to form corresponding quinones or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
-
Reduction: : Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde using reducing agents such as lithium aluminum hydride or sodium borohydride.
-
Substitution: : The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Quinones or carboxylates.
Reduction: Alcohols or aldehydes.
Substitution: Substituted benzoic acids with different functional groups.
Applications De Recherche Scientifique
2-Morpholino-5-(trifluoromethyl)benzoic acid has diverse applications in scientific research:
-
Chemistry: : It is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
-
Biology: : The compound is studied for its potential biological activities, including enzyme inhibition and receptor modulation.
-
Medicine: : Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial.
-
Industry: : It is used in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-Morpholino-5-(trifluoromethyl)benzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the morpholine ring can improve its binding affinity to biological targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Morpholino-4-(trifluoromethyl)benzoic acid
- 2-Morpholino-3-(trifluoromethyl)benzoic acid
- 2-Morpholino-6-(trifluoromethyl)benzoic acid
Uniqueness
2-Morpholino-5-(trifluoromethyl)benzoic acid is unique due to the specific positioning of the trifluoromethyl group, which can significantly influence its chemical reactivity and biological activity compared to its isomers. The presence of the morpholine ring also imparts distinct physicochemical properties, making it a valuable compound in various research applications.
Propriétés
IUPAC Name |
2-morpholin-4-yl-5-(trifluoromethyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3NO3/c13-12(14,15)8-1-2-10(9(7-8)11(17)18)16-3-5-19-6-4-16/h1-2,7H,3-6H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRECFTDWCNEEDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60640284 | |
| Record name | 2-(Morpholin-4-yl)-5-(trifluoromethyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60640284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
865471-20-1 | |
| Record name | 2-(Morpholin-4-yl)-5-(trifluoromethyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60640284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-[(Acetyloxy)methyl]-1H-indole-3-carboxylic acid](/img/structure/B1629295.png)







![7,9-Dimethylspiro[5.5]undecan-3-one](/img/structure/B1629309.png)

